2-Chloro-6-fluoroquinoline
Overview
Description
2-Chloro-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of 2-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form this compound.
Halogen Exchange Reactions: Another approach is the halogen exchange reaction where 2-chloroquinoline is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Cross-Coupling Reactions: It participates in cross-coupling reactions like Suzuki or Heck reactions to form various substituted quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Quinoline N-oxides and dihydroquinolines from oxidation and reduction reactions.
- Complex quinoline derivatives from cross-coupling reactions.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6-fluoroquinoline, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
this compound interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction inhibits the enzymes’ function, disrupting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from reproducing, effectively stopping the infection’s spread .
Pharmacokinetics
They are well-tolerated in both oral and parenteral administrations .
Result of Action
The primary result of this compound’s action is the effective killing of bacteria. By inhibiting critical enzymes involved in DNA replication, it causes bacterial cell death . Resistance to fluoroquinolones is increasingly problematic, necessitating the development of alternative compounds .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication and transcription . These interactions are crucial for its antimicrobial efficacy, as the inhibition of these enzymes leads to the disruption of bacterial cell processes and ultimately cell death.
Cellular Effects
The effects of this compound on cells are profound, particularly in bacterial cells. It disrupts cellular processes by inhibiting key enzymes involved in DNA replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to the cessation of bacterial growth and proliferation . In mammalian cells, the compound’s impact is less pronounced but can still influence cellular functions depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of DNA gyrase and topoisomerase IV. This binding prevents the enzymes from catalyzing the supercoiling and relaxation of DNA, which are essential steps in DNA replication and transcription . The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that inhibit enzyme activity and lead to bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat . Long-term studies have shown that the compound can maintain its antimicrobial activity for extended periods, although degradation products may form over time, potentially altering its effectiveness and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, adverse effects such as gastrointestinal disturbances and potential hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes, including oxidation and conjugation . The metabolites are then excreted via the kidneys. The compound’s interaction with liver enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets effectively .
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleus of bacterial cells, where it exerts its antimicrobial effects . In mammalian cells, the compound’s localization can vary depending on the cell type and exposure conditions. Targeting signals and post-translational modifications may influence its subcellular distribution, directing it to specific compartments or organelles .
Scientific Research Applications
2-Chloro-6-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimalarial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and agrochemicals due to its stable and reactive nature.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Fluoroquinoline: Lacks the chlorine atom, which affects its chemical properties and applications.
2-Chloro-7-fluoroquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in its chemical behavior and uses.
Uniqueness: 2-Chloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric effects. These effects enhance its reactivity in chemical reactions and its efficacy in biological applications, making it a versatile and valuable compound in various fields of research.
Properties
IUPAC Name |
2-chloro-6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYWGMYCNWTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567673 | |
Record name | 2-Chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77119-53-0 | |
Record name | 2-Chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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